m-PEG5-Ms
Overview
Description
Mechanism of Action
Target of Action
m-PEG5-Ms is primarily used in the synthesis of two types of molecules: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these molecules are designed to interact with.
Mode of Action
This compound acts as a linker in the synthesis of PROTACs and ADCs . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, while the other end binds to the target protein . This brings the target protein close to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug . The antibody guides the ADC to cancer cells, where the drug is released to kill the cell .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By bringing the target protein close to an E3 ubiquitin ligase, PROTACs facilitate the tagging of the target protein with ubiquitin . This ubiquitin tag signals for the protein to be degraded by the proteasome .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the PROTAC or ADC it is part of . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules can vary widely depending on their structure and the specific proteins they target . The use of a peg-based linker like this compound can improve the solubility and stability of these molecules .
Result of Action
The result of this compound’s action is the selective degradation of target proteins in the case of PROTACs . This can have a variety of effects depending on the function of the target protein . For ADCs, the result is the targeted killing of cancer cells .
Action Environment
The action of this compound is influenced by various environmental factors. The intracellular environment plays a crucial role in the ubiquitin-proteasome system . Factors such as pH, temperature, and the presence of other proteins can all influence the efficacy of PROTACs . For ADCs, the tumor microenvironment can impact the delivery and release of the cytotoxic drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-Ms involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified through techniques such as column chromatography to achieve high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely . The purification process may involve additional steps such as crystallization or distillation to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: m-PEG5-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesylate group, which is a good leaving group . This allows the compound to react with various nucleophiles, including amines and thiols, to form stable covalent bonds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles . The reactions typically occur under mild conditions, such as room temperature and neutral pH, to prevent degradation of the product .
Major Products: The major products formed from reactions with this compound are PEGylated compounds, which have increased solubility and stability in aqueous media . These products are often used in the synthesis of ADCs and PROTACs .
Scientific Research Applications
m-PEG5-Ms has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a linker in the synthesis of complex molecules such as ADCs and PROTACs . These linkers play a crucial role in connecting the active drug molecules to antibodies or other targeting moieties .
Biology: In biological research, this compound is used to modify proteins and peptides to improve their solubility and stability .
Medicine: In medicine, this compound is used in the development of targeted therapies such as ADCs . These therapies are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing the side effects on healthy tissues .
Industry: In the industrial sector, this compound is used in the production of various PEGylated products, including pharmaceuticals, cosmetics, and personal care products .
Comparison with Similar Compounds
m-PEG5-Ms is unique due to its specific structure and properties, which make it an effective linker in the synthesis of ADCs and PROTACs . Similar compounds include other PEG-based linkers such as m-PEG4-Ms and m-PEG6-Ms, which differ in the length of the PEG chain . These compounds share similar properties but may have different applications depending on the specific requirements of the synthesis .
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMYCEJMFZMVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219106 | |
Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130955-37-2 | |
Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130955-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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